molecular formula C7H10N2S B031638 4-(Methylthio)benzene-1,2-diamine CAS No. 67469-02-7

4-(Methylthio)benzene-1,2-diamine

Cat. No. B031638
CAS RN: 67469-02-7
M. Wt: 154.24 g/mol
InChI Key: GRWXTRRBUDFFIM-UHFFFAOYSA-N
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Description

4-(Methylthio)benzene-1,2-diamine, also known as 4-methylthiobenzenediamine (MTBD), is an organic compound with a unique structure and diverse range of applications. MTBD is a colorless solid with a melting point of 152-153 °C and is soluble in water and ethanol. It is a very useful compound in the fields of synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Cancer Research : Compounds derived from 4-(Methylthio)benzene-1,2-diamine have been synthesized and shown to possess cytotoxic activity against human cancer cell lines, with some exhibiting stronger antiproliferative properties than cisplatin, a common chemotherapy drug (Karpińka, Matysiak, & Niewiadomy, 2011).

  • Electrochemical Synthesis : A mild, regioselective electrochemical method for synthesizing 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been developed, which avoids the use of toxic or hazardous reagents (Sharafi-kolkeshvandi, Nematollahi, Nikpour, & Salahifar, 2016).

  • Materials Science : Aromatic polyimides synthesized from m-phenylene diamines, which include this compound derivatives, show promising properties for applications in electronics, pharmaceuticals, and biomedicine (Pal, Patil, Dere, Salunkhe, Maldar, & Wadgaonkar, 2005).

  • Corrosion Inhibition : Novel compounds synthesized using this compound have shown promising corrosion inhibition efficiency for mild steel in acid solutions (Singh & Quraishi, 2016).

  • Pharmaceutical Development : The novel aromatic diamine compound JSH-23, derived from this compound, inhibits NF-B activation in lipopolysaccharide-stimulated macrophages, offering potential therapeutic strategies for inflammatory diseases (Shin et al., 2004).

  • Chemosensors : Chemosensor molecules synthesized from this compound derivatives have been developed for detecting Ni2+ and Cu2+ ions in drinking water, with detection limits below WHO acceptable limits (Pawar et al., 2015).

  • Electronic Devices : Conducting copolymers of thiophene derivatives, including this compound, have been synthesized and characterized for potential use in high-power electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

properties

IUPAC Name

4-methylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWXTRRBUDFFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-methylthio-2-nitroaniline (50 mg; 0.27 mmol) in acetic acid (2 ml) was heated to 85° C. Zinc powder (71 mg; 1.09 mmol) was then added portionwise over 15 minutes and the resulting solution was maintained at 85° C. for 2 hours. The hot reaction mixture was then filtered through celite and the filter cake washed with hot acetic acid (10 ml). The filtrate was evaporated to dryness to give crude 4-methylthio-1,2-phenylenediamine (42 mg, 100%). This was used directly in the next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(Methylthio)-2-nitroaniline (12.9 g, 70.1 mmol) was dissolved In 475 mL of EtOH with stirring. Tin (II) Chloride (74.0 g, 392 mmol) was added and the reaction was refluxed for 20 h. The reaction was cooled to rt and concentrated in vacuo to a volume of 150 mL. The pH of the solution was adjusted to approximately 10 using concentrated aqueous 3N NaOH. EtOAc (1.5 L) was added and the reaction was filtered through Celite, washing with water and EtOAc. The aqueous layer was separated, then extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 10.7 g (99%) of the crude 4-(methylthio)benzene-1,2-diamine as a dark oil. 1H NMR (400 MHz, DMSO-d6) δ 6.52 (m, 1H), 6.44 (m, 1H), 6.37 (m, 1H), 4.49 (br s, 4H), 2.29 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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